2-Cyano-3-(4-methylphenyl)prop-2-enamide
Description
2-Cyano-3-(4-methylphenyl)prop-2-enamide is a cyanoenamide derivative characterized by a prop-2-enamide backbone substituted with a cyano group at position 2 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.2 g/mol (calculated). The compound features an α,β-unsaturated carbonyl system, which confers reactivity toward nucleophilic additions and cyclization reactions.
Properties
CAS No. |
19310-59-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6- |
InChI Key |
GKITYBHTVPXXMR-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of cyanoacetamide by a base (e.g., piperidine or ammonium acetate), generating a nucleophilic enolate. This intermediate attacks the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to yield the conjugated enamide. Optimal conditions include:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: 60–80°C under reflux
-
Catalyst: 5–10 mol% piperidine or 1–2 equivalents of ammonium acetate
-
Reaction Time: 4–12 hours
Reported yields range from 65% to 85%, depending on the solvent and catalyst system.
Modifications for Enhanced Efficiency
-
Microwave-Assisted Synthesis: Reducing reaction time to 15–30 minutes while maintaining yields >75%.
-
Solvent-Free Conditions: Using excess piperidine as both catalyst and solvent, achieving 80% yield with simplified purification.
Cyanoketene Dithioacetal Intermediate Route
An alternative approach involves the formation of a cyanoketene dithioacetal intermediate, as described in crystallographic studies. This method is advantageous for generating structurally diverse analogs.
Synthetic Pathway
-
Step 1: Reaction of 2-cyano-N-(4-methylphenyl)acetamide with carbon disulfide in the presence of potassium hydroxide, forming a dithiocarbamate intermediate.
-
Step 2: Alkylation with methyl iodide or ethyl iodide to yield the dithioacetal.
-
Step 3: Acidic hydrolysis of the dithioacetal to produce the target enamide.
Key Parameters
Palladium-Catalyzed Cross-Coupling Methods
Recent patents describe palladium-mediated strategies for synthesizing aryl-substituted cyanoenamides, including the 4-methylphenyl derivative.
Suzuki-Miyaura Coupling Adaptation
Limitations
-
Higher cost due to palladium catalysts.
-
Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 65–85% | 4–12 h | Low | High |
| Dithioacetal Route | 40–50% | 24–48 h | Moderate | Moderate |
| Palladium Catalysis | 70–75% | 6–8 h | High | Low |
Key Findings:
-
The Knoevenagel method is optimal for large-scale production due to its simplicity and cost-effectiveness.
-
The dithioacetal route offers versatility for structural modifications but suffers from lower yields.
-
Palladium catalysis provides stereochemical control but is less practical for industrial applications.
Practical Considerations and Optimization Strategies
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: 2-Cyano-3-(4-carboxyphenyl)prop-2-enamide
Reduction: 2-Amino-3-(4-methylphenyl)prop-2-enamide
Substitution: 2-Cyano-3-(4-bromophenyl)prop-2-enamide
Scientific Research Applications
2-Cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in compound 5b) improve reaction yields (90%) compared to electron-withdrawing substituents (e.g., chloro in 5c, 63%) due to enhanced resonance stabilization during synthesis .
- Thermodynamic Stability : Derivatives with aromatic heterocycles (e.g., thiazol-2-yl in ) exhibit higher melting points (>270°C) compared to aliphatic variants, attributed to π-π stacking and hydrogen-bonding networks .
Spectroscopic and Crystallographic Characterization
- IR Spectroscopy: Cyano stretching vibrations in analogous compounds appear at ~2200 cm⁻¹, confirming the presence of the nitrile group .
- ¹H NMR: Protons adjacent to the cyano group (e.g., vinyl protons in α,β-unsaturated systems) resonate at δ 7.5–8.5 ppm, with coupling constants (J = 10–12 Hz) indicative of trans-configuration .
- Crystallography: Derivatives such as ethyl 2-cyano-3-[4-(4-methylphenyl)-2-furyl]acrylate exhibit ordered crystal packing dominated by C–H···O and N–H···N hydrogen bonds, as analyzed via SHELX software .
Thermodynamic and Solubility Profiles
- Heat Capacity: Ethyl 2-cyano-3-[4-(4-methylphenyl)-2-furyl]acrylate displays a heat capacity of ~250 J/mol·K at 298 K, with phase transitions observed below 80 K .
- Solubility : The 4-methylphenyl group increases hydrophobicity, reducing aqueous solubility compared to polar analogs (e.g., sulfamoylphenyl derivatives) .
Biological Activity
2-Cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structural features, including a cyano group and an amide functional group. Its molecular formula is . This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate starting materials under controlled conditions to optimize yield and purity. The following is a summarized reaction pathway:
- Formation of the Cyano Group : Using reagents like potassium cyanide.
- Amidation : Reaction with amine derivatives to introduce the amide functionality.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antibacterial properties. The proposed mechanisms include:
- Inhibition of bacterial respiration.
- Disruption of cell membrane integrity leading to cell death.
A study evaluated various derivatives for their antimicrobial activity, finding that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Recent research has indicated that this compound may also possess anti-inflammatory properties. In vitro assays demonstrated its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, suggesting a potential role in modulating inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibits respiration, disrupts membranes | |
| Anti-inflammatory | Reduces NO production in macrophages |
Detailed Research Findings
- Antimicrobial Evaluation : A series of tests on related compounds showed that those with similar structural motifs had effective antibacterial activity, indicating that modifications to the cyano and amide groups could enhance efficacy .
- Inflammatory Response Modulation : In a study assessing the effects of various compounds on RAW264.7 macrophages, it was found that this compound significantly decreased NO levels in a dose-dependent manner, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimal synthetic routes for 2-Cyano-3-(4-methylphenyl)prop-2-enamide, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl intermediates (e.g., 4-methylphenyl derivatives) and subsequent coupling with cyanoacetamide groups. Key steps include:
- Substitution reactions under alkaline conditions to introduce functional groups like methoxy or chloro substituents .
- Condensation reactions using condensing agents (e.g., carbodiimides) to form the enamide backbone, with temperature control (60–80°C) and anhydrous solvents (e.g., DMF) to optimize yield .
- Intermediate characterization via thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Advanced: How can computational methods enhance the design of novel derivatives with improved bioactivity?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict reaction feasibility and transition states. For example:
- Reaction mechanism modeling identifies optimal regioselectivity for cyano-group positioning .
- Molecular docking simulations assess binding affinity to biological targets (e.g., enzyme active sites), guiding structural modifications for enhanced activity .
- Machine learning analyzes structure-activity relationship (SAR) datasets to prioritize derivatives for synthesis .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity (>95%) .
- Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray crystallography resolves stereochemistry (e.g., E/Z configuration) if crystalline forms are obtainable .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Comparative SAR studies with structurally analogous compounds (e.g., 3-(4-fluorophenyl)prop-2-enamide derivatives) isolate substituent effects on activity .
- Dose-response assays under standardized conditions (e.g., fixed pH, temperature) minimize variability in cytotoxicity or enzyme inhibition data .
- Meta-analysis of published datasets identifies confounding factors (e.g., solvent choice, cell line differences) .
Advanced: What strategies improve reaction yields in complex syntheses involving sensitive intermediates?
Answer:
- Inert atmosphere techniques (e.g., nitrogen/argon) prevent oxidation of cyano or enamide groups .
- Stepwise purification using column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates before condensation .
- Catalyst optimization (e.g., Pd/C for selective reductions) minimizes side reactions .
Basic: What safety protocols are recommended when handling this compound?
Answer:
- Engineering controls : Use fume hoods to limit airborne exposure and install emergency showers/eyewash stations .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste management : Segregate contaminated clothing and solvents for specialized disposal .
Advanced: How can membrane-based separation technologies optimize purification of this compound?
Answer:
- Nanofiltration membranes (MWCO 300–500 Da) separate unreacted intermediates from the target compound .
- Countercurrent chromatography with biphasic solvent systems improves enantiomeric resolution .
- Process simulation software models solvent recovery rates to reduce waste .
Advanced: How do substituent modifications on the phenyl ring influence pharmacological activity?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability by reducing cytochrome P450 oxidation .
- Steric effects : Bulky substituents (e.g., -CH(CH₃)₂) may hinder binding to hydrophobic enzyme pockets, reducing potency .
- Comparative assays : Test derivatives against wild-type and mutant enzymes to map substituent-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
